molecular formula C15H17ClN2 B7627560 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine

6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine

カタログ番号: B7627560
分子量: 260.76 g/mol
InChIキー: LSEMIFXSBSYJKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It was first synthesized by Takeda Pharmaceutical Company, Japan, and has since been extensively studied for its potential therapeutic applications.

作用機序

6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine works by inhibiting the activity of BTK, a kinase that is involved in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells in lymphoma and leukemia. By inhibiting BTK activity, this compound can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, including BTK, which plays a critical role in the survival and proliferation of cancer cells. This compound can induce cell death and inhibit the growth of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and can inhibit the production of cytokines, which are involved in the inflammatory response.

実験室実験の利点と制限

One of the main advantages of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine is its specificity for BTK, which makes it a promising candidate for cancer treatment. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its relatively short half-life, which can make it difficult to maintain consistent drug levels over time.

将来の方向性

There are several future directions for the research and development of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine. One area of focus is the development of combination therapies that can enhance the efficacy of this compound in cancer treatment. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to optimize patient selection and treatment strategies. Finally, there is also potential for the development of this compound as a treatment for other diseases, such as autoimmune disorders, where BTK plays a critical role in disease pathogenesis.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development. Future research is needed to optimize treatment strategies and identify biomarkers that can predict response to this compound.

合成法

The synthesis of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine involves several steps, starting with the reaction of 2-chloropyridine with 2,4,6-trimethylbenzaldehyde to form an intermediate product. This is then reacted with methylamine and chloroacetyl chloride to yield the final product, this compound. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.

科学的研究の応用

6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases, including BTK, which plays a critical role in the survival and proliferation of cancer cells. This compound has been shown to be effective in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma.

特性

IUPAC Name

6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c1-10-7-11(2)13(12(3)8-10)9-17-15-6-4-5-14(16)18-15/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEMIFXSBSYJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC2=NC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。